
D-myo-Ins(1,4,5)P3 hexakis(butanoyloxymethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-myo-Ins(1,4,5)P3 hexakis(butyryloxymethyl) ester is a phosphatidylinositol trisphosphate that is 1D-myo-inositol 1,4,5-trisphosphate in which all all six phosphate hydrogens have been replaced by butyryloxymethyl groups. It is a cell-permeant analogue of inositol 1,4,5-trisphosphate and an agonist of the inositol 1,4,5-trisphosphate receptor. It has a role as an IP3 receptor agonist. It derives from a 1D-myo-inositol 1,4,5-trisphosphate.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cellular Applications
D-myo-Ins(1,4,5)P3 hexakis(butanoyloxymethyl) ester is significant in the study of intracellular second messengers and receptors. Conway et al. (2006) discuss the synthesis of membrane permeant derivatives of myo-inositol 1,4,5-trisphosphate, including this compound, to enable the study of its intracellular receptors (Conway et al., 2006). These derivatives can enter the cell upon extracellular application and activate InsP3Rs by releasing InsP3.
Role in Infarct Size Reduction
Przyklenk et al. (2006) found that D-myo-Ins(1,4,5)P3, the sodium salt of this compound, when used prophylactically, led to a reduction in infarct size. This effect was comparable to ischemic preconditioning and involved mitochondrial K(ATP) channels and PI3-kinase/Akt signaling (Przyklenk et al., 2006).
Development of Antagonists for the InsP3 Receptor
Keddie et al. (2011) reported on the synthesis of D-myo-inositol 1,4,5-trisphosphate derivatives, including phosphate bioisosteres at the 5-position, which are antagonists of the InsP3 receptor. This development is critical for understanding the receptor's mechanism and structural requirements (Keddie et al., 2011).
Phosphorylation Processes in Cellular Signaling
Felemez et al. (2000) explored the inframolecular protonation process of myo-inositol 1,4,5-tris(phosphate) and related compounds, providing insight into the dynamics of intramolecular interactions and evidence of C−H···O hydrogen bonding. This research enhances our understanding of the role of these compounds in cellular signaling processes (Felemez et al., 2000).
Eigenschaften
Molekularformel |
C36H63O27P3 |
|---|---|
Molekulargewicht |
1020.8 g/mol |
IUPAC-Name |
[[(1R,2S,3R,4R,5S,6R)-3,4-bis[bis(butanoyloxymethoxy)phosphoryloxy]-2,5,6-trihydroxycyclohexyl]oxy-(butanoyloxymethoxy)phosphoryl]oxymethyl butanoate |
InChI |
InChI=1S/C36H63O27P3/c1-7-13-25(37)49-19-55-64(46,56-20-50-26(38)14-8-2)61-34-31(43)32(44)35(62-65(47,57-21-51-27(39)15-9-3)58-22-52-28(40)16-10-4)36(33(34)45)63-66(48,59-23-53-29(41)17-11-5)60-24-54-30(42)18-12-6/h31-36,43-45H,7-24H2,1-6H3/t31-,32+,33+,34-,35-,36-/m1/s1 |
InChI-Schlüssel |
PVEVFIAVCISJSO-FOJCDXFYSA-N |
Isomerische SMILES |
CCCC(=O)OCOP(=O)(OCOC(=O)CCC)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(OCOC(=O)CCC)OCOC(=O)CCC)OP(=O)(OCOC(=O)CCC)OCOC(=O)CCC)O)O |
Kanonische SMILES |
CCCC(=O)OCOP(=O)(OCOC(=O)CCC)OC1C(C(C(C(C1O)OP(=O)(OCOC(=O)CCC)OCOC(=O)CCC)OP(=O)(OCOC(=O)CCC)OCOC(=O)CCC)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



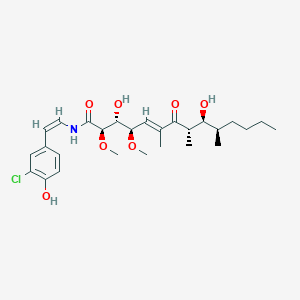
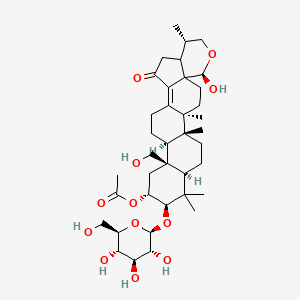
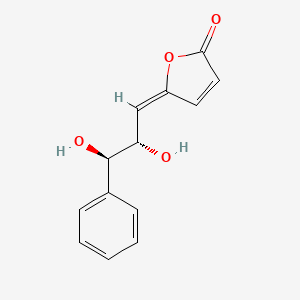

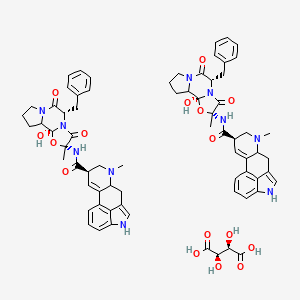


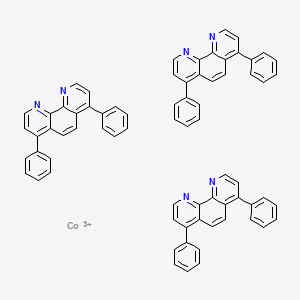

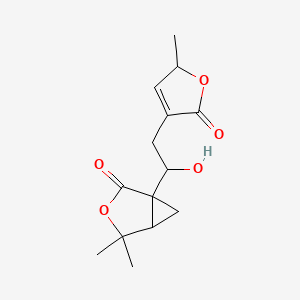
![2-[4-(3-Phenylpyrrolizino)butyl]-3-oxo-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide](/img/structure/B1250914.png)
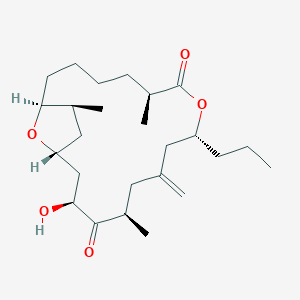
![(4aR*,5R*,6R*,7S*)-6,7-Dihydroxy-4a,5,6,7-tetrahydro-3,4a,5-trimethylnaphtho[2,3-b]furan-2(4H)-one](/img/structure/B1250916.png)
